

Application Note: Determining the IC50 of AOH1160 in Breast Cancer Cell Lines

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Compound of Interest

Compound Name: AOH1160

Cat. No.: B2380465

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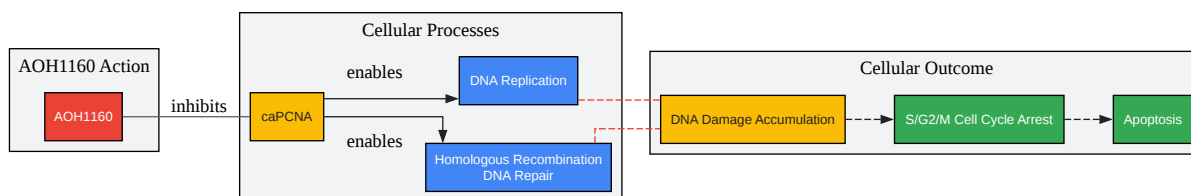
Audience: Researchers, scientists, and drug development professionals.

Introduction

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair.^{[1][2]} Notably, **AOH1160** selectively targets a cancer-associated isoform of PCNA (caPCNA), which is ubiquitously expressed across a broad range of cancers but not in non-malignant cells.^{[1][3]} This selective targeting provides a promising therapeutic window for cancer treatment. In preclinical studies, **AOH1160** has demonstrated potent anti-cancer activity in various cancer types, including breast cancer, by inducing cell cycle arrest and apoptosis.^{[4][5]} This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of **AOH1160** in breast cancer cell lines.

Mechanism of Action of AOH1160

AOH1160 exerts its anti-tumor effects by disrupting essential DNA maintenance processes in cancer cells. By selectively binding to caPCNA, it interferes with DNA replication, which leads to replication stress.^[1] Furthermore, **AOH1160** blocks homologous recombination (HR), a critical pathway for repairing DNA double-strand breaks.^{[1][5]} The accumulation of unrepaired DNA damage triggers cell cycle arrest, primarily at the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).^{[1][2]} This mechanism also sensitizes cancer cells to other DNA-damaging agents like cisplatin.^{[1][4]}



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Caption: Mechanism of action of **AOH1160** in cancer cells.

Data Presentation: IC₅₀ of AOH1160 in Cancer Cell Lines

AOH1160 has shown efficacy across multiple cancer cell lines at sub-micromolar concentrations. The table below summarizes the reported IC₅₀ values.

Cell Line Type	IC ₅₀ Range (μM)	Reference
Breast Cancer	0.11 - 0.53	[1][4]
Neuroblastoma	0.11 - 0.53	[1][4]
Small Cell Lung Cancer	0.11 - 0.53	[1][4]

Note: The IC₅₀ values represent the range observed across multiple cell lines within each cancer type.

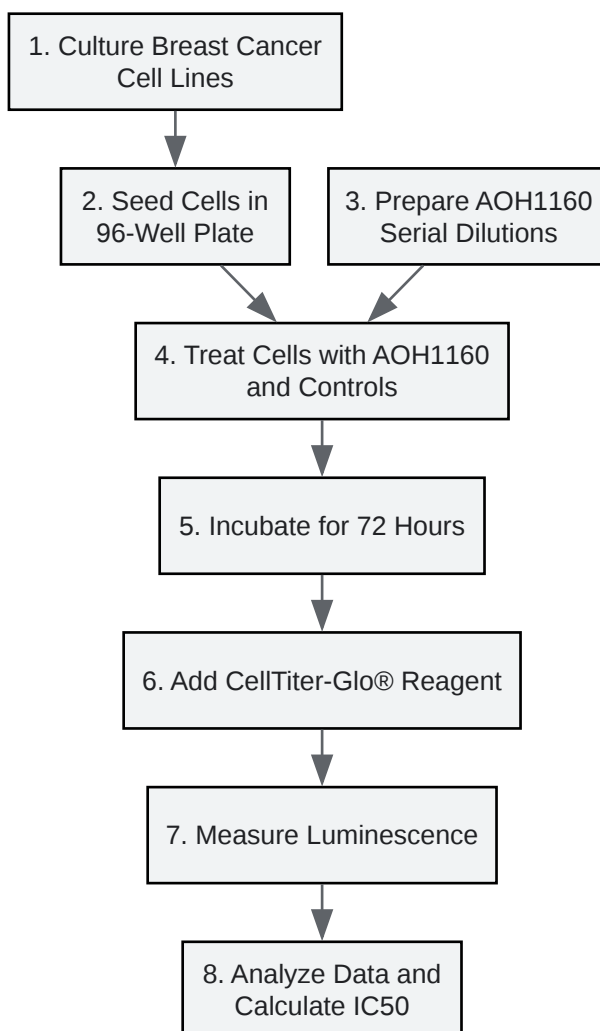
Experimental Protocols

This section details the protocol for determining the IC₅₀ value of **AOH1160** in adherent breast cancer cell lines using a luminescence-based cell viability assay, such as the CellTiter-Glo® assay mentioned in the primary research.[1] This assay quantifies ATP, an indicator of metabolically active, viable cells.

A. Materials and Reagents

- **AOH1160** compound
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Opaque-walled 96-well cell culture plates (suitable for luminescence)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Multichannel pipette
- Luminometer plate reader

B. Experimental Workflow



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Caption: Experimental workflow for IC50 determination.

C. Step-by-Step Procedure

- Cell Seeding:
 - Culture breast cancer cells in T-75 flasks until they reach approximately 80% confluency.
 - Wash cells with PBS, detach them using Trypsin-EDTA, and then neutralize with complete medium.
 - Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

- Count the cells and adjust the concentration to the desired density (e.g., 2,000-5,000 cells per 100 μ L).
- Dispense 100 μ L of the cell suspension into each well of an opaque-walled 96-well plate.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- **AOH1160** Compound Preparation:
 - Prepare a high-concentration stock solution of **AOH1160** (e.g., 10 mM) in DMSO.
 - Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.01 μ M to 10 μ M).
 - Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.
- Cell Treatment:
 - After 24 hours of incubation, carefully remove the medium from the wells.
 - Add 100 μ L of the prepared **AOH1160** dilutions, vehicle control, or medium-only (no-treatment control) to the respective wells. Each concentration should be tested in triplicate.
 - Return the plate to the 37°C, 5% CO₂ incubator for a duration of 72 hours.
- Cell Viability Measurement (CellTiter-Glo® Assay):
 - Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence of each well using a luminometer.

D. Data Analysis and IC50 Calculation

- Data Normalization:
 - Average the triplicate luminescence readings for each concentration.
 - Subtract the average background luminescence (wells with medium only) from all other readings.
 - Normalize the data by expressing the viability at each drug concentration as a percentage of the vehicle control viability:
 - $\% \text{ Viability} = (\text{Luminescence_Sample} / \text{Luminescence_VehicleControl}) * 100$
- Dose-Response Curve and IC50 Determination:
 - Plot the normalized viability (%) against the logarithm of the **AOH1160** concentration.
 - Use a non-linear regression model to fit a sigmoidal dose-response curve (variable slope) to the data.^[6]
 - The IC50 is the concentration of **AOH1160** that results in a 50% reduction in cell viability, which can be interpolated from the fitted curve.

Conclusion

AOH1160 is a potent inhibitor of caPCNA that selectively kills cancer cells, including those derived from breast cancer, at sub-micromolar concentrations.^{[1][4]} The protocols outlined in this document provide a robust framework for researchers to independently verify its efficacy and determine IC50 values in their specific breast cancer cell lines of interest. Accurate determination of the IC50 is a critical step in the preclinical evaluation of this promising anti-cancer agent.

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